molecular formula C15H14F2N2O3 B6981581 1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol

1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol

Cat. No.: B6981581
M. Wt: 308.28 g/mol
InChI Key: RPVRIOUKFKLZSH-UHFFFAOYSA-N
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Description

1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol is a complex organic compound characterized by the presence of a difluorobenzodioxole moiety and a tetrahydroindazole ring

Properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3/c16-15(17)21-13-3-1-2-10(14(13)22-15)8-19-12-6-11(20)5-4-9(12)7-18-19/h1-3,7,11,20H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVRIOUKFKLZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)N(N=C2)CC3=C4C(=CC=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol typically involves multiple steps, starting with the preparation of the difluorobenzodioxole intermediate. One common method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . The resulting difluorobenzodioxole is then subjected to further reactions to introduce the tetrahydroindazole ring and the hydroxyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The difluorobenzodioxole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the benzodioxole ring.

Scientific Research Applications

1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol involves its interaction with specific molecular targets and pathways. The difluorobenzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The tetrahydroindazole ring may also contribute to the compound’s biological activity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-4,5,6,7-tetrahydroindazol-6-ol is unique due to the combination of the difluorobenzodioxole and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

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